molecular formula C32H37N3O7 B11956140 N,N'-Bis(carbobenzyloxy)lysylphenylalanine methyl ester CAS No. 33857-83-9

N,N'-Bis(carbobenzyloxy)lysylphenylalanine methyl ester

Cat. No.: B11956140
CAS No.: 33857-83-9
M. Wt: 575.7 g/mol
InChI Key: DZYKZAAHHBDWBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester typically involves the protection of lysine and phenylalanine residues with carbobenzyloxy (Cbz) groups. The esterification of the carboxyl group of phenylalanine with methanol is also a crucial step. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of peptide bonds .

Industrial Production Methods

While specific industrial production methods for N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester primarily involves its role as a protected peptide. The carbobenzyloxy groups protect the amine functionalities of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine groups can participate in further chemical reactions, enabling the formation of complex peptide structures .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(carbobenzyloxy)lysylvaline methyl ester
  • N,N’-Bis(carbobenzyloxy)lysylglycylglycine methyl ester
  • N,N’-Bis(carbobenzyloxy)lysyltyrosine methyl ester

Uniqueness

N,N’-Bis(carbobenzyloxy)lysylphenylalanine methyl ester is unique due to the presence of the phenylalanine residue, which imparts specific chemical and biological properties. The aromatic side chain of phenylalanine can engage in π-π interactions and hydrophobic interactions, making this compound particularly useful in studying protein folding and stability .

Properties

CAS No.

33857-83-9

Molecular Formula

C32H37N3O7

Molecular Weight

575.7 g/mol

IUPAC Name

methyl 2-[2,6-bis(phenylmethoxycarbonylamino)hexanoylamino]-3-phenylpropanoate

InChI

InChI=1S/C32H37N3O7/c1-40-30(37)28(21-24-13-5-2-6-14-24)34-29(36)27(35-32(39)42-23-26-17-9-4-10-18-26)19-11-12-20-33-31(38)41-22-25-15-7-3-8-16-25/h2-10,13-18,27-28H,11-12,19-23H2,1H3,(H,33,38)(H,34,36)(H,35,39)

InChI Key

DZYKZAAHHBDWBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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